8-amino-3-benzyl-10H-benzo[g]pteridine-2,4-dione
Description
8-amino-3-benzyl-10H-benzo[g]pteridine-2,4-dione is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications
Properties
IUPAC Name |
8-amino-3-benzyl-10H-benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c18-11-6-7-12-13(8-11)20-15-14(19-12)16(23)22(17(24)21-15)9-10-4-2-1-3-5-10/h1-8H,9,18H2,(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKBSNDVBJFVLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=NC4=C(C=C(C=C4)N)NC3=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=NC4=C(C=C(C=C4)N)NC3=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-amino-3-benzyl-10H-benzo[g]pteridine-2,4-dione involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general synthetic routes include:
Reaction of Precursors: The synthesis typically begins with the reaction of specific precursors under controlled conditions. These precursors are chosen based on their ability to form the desired compound through a series of chemical reactions.
Catalysis: Catalysts are often used to facilitate the reaction and increase the yield of the desired product. The choice of catalyst depends on the specific reaction pathway and the desired properties of the final compound.
Purification: After the initial synthesis, the compound undergoes purification processes to remove any impurities. This may involve techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
8-amino-3-benzyl-10H-benzo[g]pteridine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into reduced forms. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be carried out using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
8-amino-3-benzyl-10H-benzo[g]pteridine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions. Its unique properties make it valuable for creating new compounds and studying reaction mechanisms.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can serve as a probe to investigate specific pathways and targets within cells.
Medicine: In medicine, this compound has potential therapeutic applications. It may be used in drug development to target specific diseases or conditions.
Industry: In industrial applications, this compound is used in the production of materials and chemicals. Its properties make it suitable for use in manufacturing processes and product development.
Mechanism of Action
The mechanism of action of 8-amino-3-benzyl-10H-benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
